
2-Chloro-5-isopropoxy-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-isopropoxy-pyrimidine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. It is a pyrimidine derivative that is commonly used as a starting material in the synthesis of various pharmaceutical compounds.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Chloro-5-isopropoxy-pyrimidine serves as a crucial intermediate in the synthesis of various pyrimidine derivatives with significant biological activities. For example, the synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes highlight the utility of pyrimidine derivatives, including those related to 2-Chloro-5-isopropoxy-pyrimidine, in producing compounds with promising antioxidant activities. These activities are primarily influenced by the alkyl fragment attached to the pyrimidine core, demonstrating the compound's versatility in drug design (Rani et al., 2012).
Antiviral Activity
Another significant application is found in the development of antiviral agents. 2-Chloro-5-isopropoxy-pyrimidine derivatives have been investigated for their antiviral properties. For instance, 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines exhibit marked inhibition of retrovirus replication in cell culture, showcasing the potential of 2-Chloro-5-isopropoxy-pyrimidine-related compounds in treating viral infections (Hocková et al., 2003).
Corrosion Inhibition
The corrosion inhibition effect of pyrimidine derivatives, including those related to 2-Chloro-5-isopropoxy-pyrimidine, on metals in acidic solutions is another area of application. These compounds, particularly 2-mercaptopyrimidine, demonstrate high inhibition efficiency, suggesting their utility in protecting metals from corrosion. This application underscores the chemical's role in industrial processes and materials science (Li et al., 2017).
Fluorescence Sensing
Pyrimidine-based derivatives, including those synthesized from 2-Chloro-5-isopropoxy-pyrimidine, have been utilized in developing fluorescent sensors for metal ions. These sensors exhibit high selectivity and sensitivity, offering potential applications in environmental monitoring, bioimaging, and diagnostics. The development of a novel fluorescence sensor for Cu2+ ions from isolongifolanone is a prime example of this application, highlighting the compound's relevance in analytical chemistry and environmental science (Wang et al., 2017).
Propiedades
IUPAC Name |
2-chloro-5-propan-2-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-6-3-9-7(8)10-4-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINCSSQSZVBPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(N=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isopropoxy-pyrimidine | |
CAS RN |
169677-67-2 |
Source


|
| Record name | 2-chloro-5-(propan-2-yloxy)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

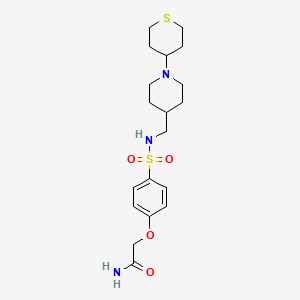
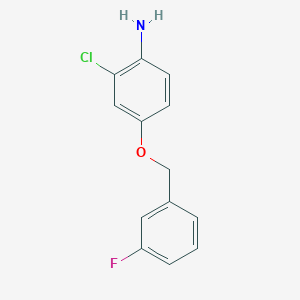
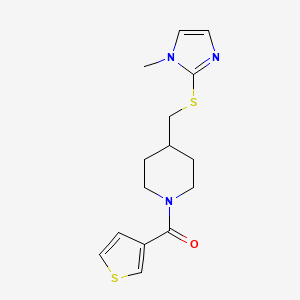
![3-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2941090.png)

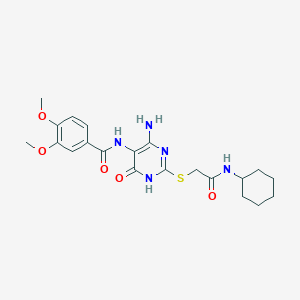



![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941099.png)
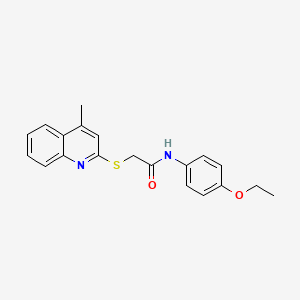
![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid](/img/structure/B2941102.png)
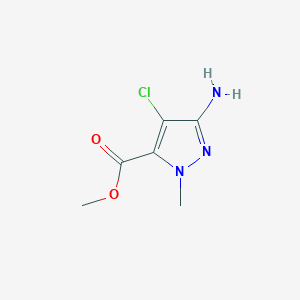
![N-[4-(4-pentylcyclohexyl)phenyl]-1-indolinecarboxamide](/img/structure/B2941105.png)